An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Chloro-5-(methylsulfonyl)quinoline
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Chloro-5-(methylsulfonyl)quinoline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 4-Chloro-5-(methylsulfonyl)quinoline. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. In the absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This includes detailed interpretations of expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, this guide outlines detailed, field-proven protocols for the experimental acquisition of this data, establishing a self-validating framework for future research.
Introduction and Molecular Structure
4-Chloro-5-(methylsulfonyl)quinoline is a halogenated and sulfonylated derivative of the quinoline heterocyclic system. The quinoline core is a prevalent scaffold in numerous biologically active compounds. The introduction of a chloro group at the 4-position and a methylsulfonyl group at the 5-position is anticipated to significantly modulate the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a compound of significant interest for further investigation.
The structural features—a pyridine ring fused to a benzene ring, substituted with a strong electron-withdrawing chloro group and a bulky, also electron-withdrawing, methylsulfonyl group—are expected to give rise to a unique and interpretable spectroscopic signature.
Figure 1: Structure of 4-Chloro-5-(methylsulfonyl)quinoline with atom numbering.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons of the quinoline ring system and a singlet for the methylsulfonyl group. The chemical shifts of the aromatic protons will be influenced by the anisotropic effects of the fused ring system and the electronic effects of the substituents. Aromatic protons generally resonate in the 6.5-8.0 δ range[1]. The chloro and methylsulfonyl groups are electron-withdrawing, which will deshield the protons on the quinoline ring, shifting them to a higher chemical shift (downfield).
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.5 - 8.7 | d | 4.5 - 5.0 | Adjacent to the nitrogen atom, significant deshielding. |
| H-3 | 7.4 - 7.6 | d | 4.5 - 5.0 | Coupled to H-2. |
| H-6 | 8.0 - 8.2 | d | 7.5 - 8.0 | Ortho to the electron-withdrawing sulfonyl group. |
| H-7 | 7.8 - 8.0 | t | 7.5 - 8.0 | Coupled to H-6 and H-8. |
| H-8 | 8.2 - 8.4 | d | 7.5 - 8.0 | Peri to the nitrogen lone pair, deshielded. |
| -SO₂CH₃ | 3.2 - 3.4 | s | - | Typical chemical shift for a methyl sulfone.[2][3] |
Note: The exact chemical shifts and coupling constants are estimations and may vary based on experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 4-Chloro-5-(methylsulfonyl)quinoline in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 500 MHz NMR spectrometer.
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Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
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Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the TMS peak to 0.00 ppm.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The spectrum is expected to show 10 distinct signals for the 10 carbon atoms in the quinoline ring and the methyl group. The chemical shifts will be influenced by hybridization, and the electronic effects of the substituents.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 152 | Carbon adjacent to nitrogen. |
| C-3 | 122 - 124 | |
| C-4 | 145 - 147 | Attached to the electronegative chlorine atom. |
| C-4a | 128 - 130 | Bridgehead carbon. |
| C-5 | 138 - 140 | Attached to the sulfonyl group. |
| C-6 | 125 - 127 | |
| C-7 | 130 - 132 | |
| C-8 | 127 - 129 | |
| C-8a | 148 - 150 | Bridgehead carbon adjacent to nitrogen. |
| -SO₂CH₃ | 44 - 46 | Typical chemical shift for a methyl sulfone carbon.[4][5] |
Experimental Protocol for ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrumentation: Utilize a 125 MHz NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the FID with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the CDCl₃ solvent peak to 77.16 ppm.
Predicted Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for such compounds.
Predicted Mass Spectrum Data (EI):
| m/z | Predicted Ion | Rationale |
| 241/243 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| 206 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 162 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |
| 127 | [C₉H₆N]⁺ | Further fragmentation, loss of chlorine from the quinoline core. |
| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation. |
The molecular ion peak is expected to be prominent due to the stability of the aromatic system. The isotopic signature of chlorine ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio) will be a key diagnostic feature.
Figure 2: Predicted major fragmentation pathways for 4-Chloro-5-(methylsulfonyl)quinoline in EI-MS.
Experimental Protocol for Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC system.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) for accurate mass measurements.
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Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
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Data Analysis: Analyze the resulting spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups in the molecule.
Predicted IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100-3000 | C-H stretch (aromatic) | Characteristic for C-H bonds on an aromatic ring. |
| 2950-2850 | C-H stretch (aliphatic) | From the methyl group. |
| 1600-1450 | C=C and C=N stretch | Aromatic ring vibrations of the quinoline system. |
| 1350-1300 & 1160-1140 | S=O stretch (asymmetric & symmetric) | Strong, characteristic absorptions for a sulfone group.[6][7][8][9] |
| 850-750 | C-H bend (out-of-plane) | Indicative of the substitution pattern on the aromatic rings. |
| 800-600 | C-Cl stretch | Characteristic for a chloro-aromatic compound. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Conclusion
This guide provides a detailed, predicted spectroscopic profile of 4-Chloro-5-(methylsulfonyl)quinoline based on sound scientific principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the provided experimental protocols, offer a comprehensive framework for researchers to undertake the synthesis, purification, and structural elucidation of this novel compound. The presented information is intended to serve as a valuable resource for guiding experimental design and data interpretation in the fields of drug discovery and chemical research.
References
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An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Royal Society of Chemistry. [Link]
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Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. [Link]
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